5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: is a complex organic compound featuring a unique combination of a brominated thiophene ring, a sulfonyl group, and a tetrahydropyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.
Sulfonylation: The brominated thiophene undergoes sulfonylation with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form 5-bromothiophen-2-yl sulfone.
Cyclopropylation: The sulfone is then reacted with cyclopropylamine under suitable conditions to introduce the cyclopropyl group.
Formation of Tetrahydropyrazolo[1,5-a]pyrazine Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the tetrahydropyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially leading to debromination or desulfonylation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Products may include sulfoxides or sulfones with higher oxidation states.
Reduction: Products may include debrominated or desulfonylated derivatives.
Substitution: Products will vary depending on the nucleophile used, potentially leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In medicinal chemistry, 5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. The cyclopropyl group adds rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-sulfonamide: Similar in structure but lacks the tetrahydropyrazolo[1,5-a]pyrazine core.
2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Lacks the bromothiophene and sulfonyl groups.
5-Bromo-2-thiophenesulfonic acid: Similar but lacks the cyclopropyl and tetrahydropyrazolo[1,5-a]pyrazine components.
Uniqueness
The uniqueness of 5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)sulfonyl-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S2/c14-12-3-4-13(20-12)21(18,19)16-5-6-17-10(8-16)7-11(15-17)9-1-2-9/h3-4,7,9H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPMLRCIWOTPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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